Cas no 5133-19-7 (aloin)

aloin structure
aloin structure
Productnaam:aloin
CAS-nummer:5133-19-7
MF:C21H22O9
MW:418.393987178802
CID:45556
PubChem ID:5458893

aloin Chemische en fysische eigenschappen

Naam en identificatie

    • aloin
    • barbaloin from aloe barbadensis*miller leaves
    • Barbaloin
    • 1,8-Dihydroxy-10-(beta-D-glucopyranosyl)-3-(hydroxymethyl)-9(10H)-anthracenone
    • 10-beta-D-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone
    • 10-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone
    • (10R)-1,8-Dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
    • ACETAMIDE,N-[2-[(4,5-DICYANO-1H-IMIDAZOL-2-YL)AZO]-5-[ETHYLBENZYLAMINO]PHENYL]-
    • (10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
    • (10R)-1,8-dihydroxy-3-methylol-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylol-tetrahydropyran-2-yl]-10H-anthracen-9-one
    • B (RG)
    • B(SEE ALOIN A)(P)
    • 5133-19-7
    • (10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
    • NSC374116
    • 10-beta-D-Glucopyranosyl-1,8-dihydro-3-(hydroxymethyl)-9(10H)-anthracenone
    • AKOS030213157
    • Inchi: 1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14?,17-,19+,20-,21?/m1/s1
    • InChI-sleutel: AFHJQYHRLPMKHU-GCLVLASRSA-N
    • LACHT: OCC1C=C2[C@@H](C3=CC=CC(O)=C3C(=O)C2=C(O)C=1)[C@H]1[C@@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1

Berekende eigenschappen

  • Exacte massa: 418.12600
  • Monoisotopische massa: 418.126
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 3
  • Complexiteit: 630
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 168A^2
  • XLogP3: -0.1

Experimentele eigenschappen

  • Dichtheid: 1.647
  • Smeltpunt: 148-149°; monohydrate, mp 70-80°
  • Kookpunt: RELATIVE DENSITY
  • Vlampunt: 268 °C
  • Brekindex: 1.741
  • PSA: 167.91000
  • LogboekP: -0.89120

aloin Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0176-25 mg
Isobarbaloin
5133-19-7 95.00%
25mg
¥626.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0176-50 mg
Isobarbaloin
5133-19-7 95.00%
50mg
¥939.00 2022-04-26
TargetMol Chemicals
T0176-5 mg
Isobarbaloin
5133-19-7 100%
5mg
¥ 198 2023-07-11
A2B Chem LLC
AO81080-25mg
10-beta-D-Glucopyranosyl-1,8-dihydro-3-(hydroxymethyl)-9(10H)-anthracenone
5133-19-7 >98%(HPLC)
25mg
$169.00 2024-04-19
TargetMol Chemicals
T0176-50mg
Isobarbaloin
5133-19-7 100%
50mg
¥ 939 2024-07-20
A2B Chem LLC
AO81080-200mg
10-beta-D-Glucopyranosyl-1,8-dihydro-3-(hydroxymethyl)-9(10H)-anthracenone
5133-19-7 >98%(HPLC)
200mg
$331.00 2024-04-19
Aaron
AR00VRNO-100mg
10-beta-D-Glucopyranosyl-1,8-dihydro-3-(hydroxymethyl)-9(10H)-anthracenone
5133-19-7 95%
100mg
$220.00 2025-02-11
Aaron
AR00VRNO-50mg
10-beta-D-Glucopyranosyl-1,8-dihydro-3-(hydroxymethyl)-9(10H)-anthracenone
5133-19-7 95%
50mg
$142.00 2025-02-11
TargetMol Chemicals
T0176-2mg
Isobarbaloin
5133-19-7 100%
2mg
¥ 139 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0176-2 mg
Isobarbaloin
5133-19-7 95.00%
2mg
¥139.00 2022-04-26
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:5133-19-7)Aloin
sfd10366
Zuiverheid:99%
Hoeveelheid:200kg
Prijs ($):Onderzoek